(2-Acetyl-4,5-dimethoxyphenyl)acetic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

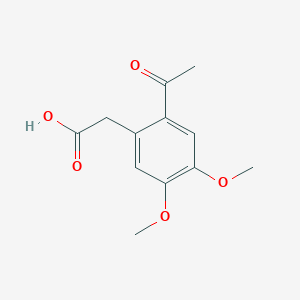

The International Union of Pure and Applied Chemistry designation for this compound is 2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid, which precisely describes its structural arrangement. This nomenclature systematically indicates the presence of an acetic acid functional group attached to the second carbon of a benzene ring that bears an acetyl group at position 2 and methoxy substituents at positions 4 and 5 relative to the acetic acid attachment point.

The molecular formula of this compound is C₁₂H₁₄O₅, indicating a total of twelve carbon atoms, fourteen hydrogen atoms, and five oxygen atoms. The molecular weight has been calculated as 238.24 grams per mole, positioning this compound within the medium molecular weight range for aromatic organic acids. The Chemical Abstracts Service registry number for this compound is 38210-84-3, providing a unique identifier for chemical database searches and regulatory documentation.

Structural analysis reveals the presence of five distinct oxygen-containing functional groups within the molecular framework. These include two methoxy groups (-OCH₃), one acetyl carbonyl oxygen, one carboxylic acid carbonyl oxygen, and one carboxylic acid hydroxyl group. The distribution of these oxygen atoms contributes significantly to the compound's polarity and potential for hydrogen bonding interactions.

Table 1: Molecular Descriptors of this compound

The Simplified Molecular Input Line Entry System representation of this compound is CC(=O)C1=CC(=C(C=C1CC(=O)O)OC)OC, which provides a linear notation for computational chemistry applications. The International Chemical Identifier key JRDKNLFTQJPDDA-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecular structure.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational characteristics of this compound can be understood through comparison with structurally related compounds and theoretical modeling approaches. While specific crystallographic data for this exact compound was not available in the current literature search, examination of related dimethoxyphenylacetic acid derivatives provides insight into the likely solid-state arrangement.

Crystallographic studies of similar compounds have revealed important structural features that can be extrapolated to this compound. For instance, studies on related phenylacetic acid derivatives demonstrate that the carboxylic acid group typically adopts a planar configuration with the aromatic ring system. The presence of methoxy substituents generally introduces minimal steric hindrance while contributing to the overall molecular stability through resonance effects.

The acetyl group attached to the aromatic ring represents a significant structural feature that influences the overall molecular conformation. In related acetylated aromatic compounds, the acetyl carbonyl typically maintains coplanarity with the benzene ring to maximize conjugation effects. This arrangement allows for optimal overlap of the carbonyl π-system with the aromatic π-electrons, resulting in enhanced molecular stability.

Computational studies suggest that the two methoxy groups at positions 4 and 5 adopt orientations that minimize steric interactions while maximizing resonance stabilization. The methyl portions of these methoxy groups typically orient away from the acetic acid side chain to reduce unfavorable steric contacts. The overall molecular geometry is expected to be relatively planar, with minor deviations arising from the methylene bridge connecting the aromatic ring to the carboxylic acid functionality.

Table 2: Predicted Conformational Parameters

| Structural Feature | Predicted Characteristic |

|---|---|

| Aromatic Ring Planarity | High degree of planarity maintained |

| Acetyl Group Orientation | Coplanar with aromatic ring |

| Methoxy Group Conformation | Anti-periplanar relative to adjacent substituents |

| Acetic Acid Chain | Extended conformation preferred |

| Overall Molecular Shape | Approximately planar with flexible acetic acid arm |

Comparative Analysis of Substituent Effects in Dimethoxyphenylacetic Acid Derivatives

The structural comparison of this compound with other dimethoxyphenylacetic acid derivatives reveals significant insights into the effects of substituent positioning and electronic properties. Several closely related compounds provide excellent reference points for this comparative analysis, including 2,5-dimethoxyphenylacetic acid, 3,4-dimethoxyphenylacetic acid (homoveratric acid), and 2,4-dimethoxyphenylacetic acid.

The compound 2,5-dimethoxyphenylacetic acid, with molecular formula C₁₀H₁₂O₄ and molecular weight 196.2 grams per mole, serves as a direct structural analog lacking the acetyl substituent. This compound exhibits a melting point range of 123-125 degrees Celsius and demonstrates characteristic physical properties that can be contrasted with the acetylated derivative. The absence of the acetyl group results in a significantly lower molecular weight and altered electronic distribution within the aromatic system.

Homoveratric acid, systematically named 3,4-dimethoxyphenylacetic acid, represents another important comparative compound with identical molecular formula C₁₀H₁₂O₄ but different substitution pattern. This compound, bearing methoxy groups at the 3 and 4 positions relative to the acetic acid attachment, demonstrates distinct physical and chemical properties compared to the 2,5-substituted isomer. The different positioning of methoxy groups significantly affects the electronic properties and reactivity patterns of the molecule.

Table 3: Comparative Analysis of Dimethoxyphenylacetic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Methoxy Positions | Additional Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₄O₅ | 238.24 | 4,5 | Acetyl at position 2 | 38210-84-3 |

| 2,5-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.2 | 2,5 | None | 1758-25-4 |

| 3,4-Dimethoxyphenylacetic acid (Homoveratric acid) | C₁₀H₁₂O₄ | 196.2 | 3,4 | None | 93-40-3 |

| 2,4-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.2 | 2,4 | None | 6496-89-5 |

The electronic effects of methoxy substituents vary significantly depending on their position relative to the acetic acid attachment point and other substituents. In the case of this compound, the methoxy groups at positions 4 and 5 are positioned meta and para to the acetic acid attachment site, respectively. This arrangement provides moderate electron donation to the aromatic ring through resonance effects while maintaining reasonable separation from the electron-withdrawing acetyl group.

The presence of the acetyl substituent at position 2 introduces a strong electron-withdrawing influence that significantly modifies the electronic properties of the aromatic system. This electron withdrawal counteracts some of the electron-donating effects of the methoxy groups, creating a more balanced electronic environment compared to compounds bearing only methoxy substituents. The net effect is a reduction in the overall electron density of the aromatic ring, which influences both the acidity of the carboxylic acid group and the reactivity toward electrophilic aromatic substitution reactions.

Physical property comparisons reveal that the addition of the acetyl group substantially increases the molecular weight from approximately 196 grams per mole for the dimethoxy analogs to 238.24 grams per mole for the acetylated derivative. This increase in molecular weight typically correlates with elevated melting and boiling points, although specific thermal data for the acetylated compound were not available in the current literature.

The substituent pattern in this compound also influences the compound's solubility characteristics. The presence of multiple oxygen-containing functional groups, including the carboxylic acid, acetyl, and methoxy groups, creates multiple sites for hydrogen bonding interactions with polar solvents. However, the substantial hydrophobic contribution from the aromatic ring and methyl groups limits water solubility while enhancing solubility in organic solvents.

Comparative analysis of the different dimethoxyphenylacetic acid isomers reveals that the 2,5-substitution pattern in the simpler analogs provides different steric and electronic environments compared to the 3,4-substitution pattern found in homoveratric acid. The 4,5-substitution pattern in the acetylated derivative represents yet another distinct arrangement that influences molecular properties through both steric and electronic mechanisms.

The spectroscopic properties of these compounds also demonstrate clear differences based on substitution patterns. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the aromatic protons, with the electron-donating methoxy groups causing upfield shifts and the electron-withdrawing acetyl group causing downfield shifts. Infrared spectroscopy shows characteristic carbonyl stretching frequencies that are influenced by the electronic environment created by the various substituents.

Properties

IUPAC Name |

2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7(13)9-6-11(17-3)10(16-2)4-8(9)5-12(14)15/h4,6H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDKNLFTQJPDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356655 | |

| Record name | (2-ACETYL-4,5-DIMETHOXYPHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38210-84-3 | |

| Record name | (2-ACETYL-4,5-DIMETHOXYPHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of 4,5-Dimethoxyphenylacetic Acid

- Method: Acetylation is commonly performed using acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid.

- Conditions: Controlled temperature (often 0–50°C) to avoid over-acetylation or side reactions.

- Outcome: Selective acetylation at the 2-position on the aromatic ring, yielding this compound.

- Notes: Reaction under inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of sensitive methoxy groups.

Bromination Followed by Functional Group Interconversion

- Method: Bromination of 2-(3,4-dimethoxyphenyl)acetic acid with bromine in acetic acid solvent.

- Yield: Approximately 82% for 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid.

- Subsequent Steps: The bromo derivative undergoes reduction or substitution to introduce the acetyl group or convert to the target acid.

- Advantages: High regioselectivity due to directing effects of methoxy groups.

Photostimulated Reactions of Iodinated Precursors

- Method: Photostimulated cyclization or substitution reactions using iodinated aromatic precursors and carbanions in liquid ammonia.

- Application: Used in complex heterocycle synthesis involving this compound as an intermediate.

- Conditions: Low temperature, inert atmosphere, and controlled irradiation.

Industrial Scale Synthesis

- Process: Large-scale acetylation using acetic anhydride and sulfuric acid or Lewis acid catalysts.

- Optimization: Use of continuous flow reactors for better temperature control and reaction efficiency.

- Purification: Recrystallization and chromatographic techniques to achieve high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, H2SO4 catalyst | 0–50°C | 75–85 | Inert atmosphere recommended |

| Bromination | Br2 in acetic acid | Room temperature | ~82 | Regioselective at 2-position |

| Photostimulated reaction | Iodinated precursor, NH3 (l), UV light | Low temperature | Variable | Used for heterocyclic derivatives |

| Industrial acetylation | Acetic anhydride, Lewis acid, continuous flow | Controlled temp. | >85 | Scalable with advanced purification |

Analytical Characterization of Synthesized Compound

Nuclear Magnetic Resonance (NMR):

- ^1H NMR (CDCl3): Signals at δ 3.76 (s, 2H, CH2 adjacent to COOH), 3.86 (s, 6H, OCH3), aromatic protons between δ 6.79–7.04.

- ^13C NMR confirms carbonyl carbons and aromatic carbons consistent with substitution pattern.

High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak corresponding to C12H14O5 (Molecular weight 238.24 g/mol).

-

- Characteristic carbonyl stretch (C=O) near 1730 cm⁻¹.

- Carboxylic acid O–H stretch around 3020 cm⁻¹.

-

- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

- Liquid Chromatography-Mass Spectrometry (LC-MS) for trace impurities.

Retrosynthetic Considerations and Advanced Synthetic Routes

-

- Target molecule can be retrosynthetically disconnected to 4,5-dimethoxyphenylacetic acid and acetylating agents.

- Halogenation (bromination/iodination) serves as a key step for regioselective functionalization.

Cross-Coupling and Directed Functionalization:

- Methoxy groups direct electrophilic substitution to ortho positions, facilitating selective acetylation.

- Copper-catalyzed cross dehydrogenative coupling (CDC) can be employed for heterocycle formation using this compound as a precursor.

Summary Table of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acetylation of 4,5-dimethoxyphenylacetic acid | 4,5-Dimethoxyphenylacetic acid | Acetic anhydride, H2SO4, inert atmosphere | High selectivity, straightforward | Requires careful temperature control |

| Bromination and substitution | 2-(3,4-Dimethoxyphenyl)acetic acid | Br2 in acetic acid | High regioselectivity | Multi-step, requires handling bromine |

| Photostimulated iodinated precursor reaction | Iodinated aromatic precursors | NH3 (l), UV light | Useful for complex heterocycles | Specialized equipment needed |

| Industrial continuous flow acetylation | Aromatic precursors | Acetic anhydride, Lewis acid catalysts | Scalable, high yield | Requires advanced reactor setup |

Research Findings and Practical Notes

- The presence of electron-donating methoxy groups at positions 4 and 5 enhances the reactivity of the aromatic ring towards electrophilic substitution, enabling regioselective acetylation at position 2.

- Reaction yields can be improved by optimizing stoichiometry, solvent choice (e.g., acetic acid or dichloromethane), and temperature control.

- Storage of the compound under inert atmosphere and low temperature (2–8°C) in amber containers is recommended to prevent oxidation and photodegradation.

- Advanced purification techniques such as recrystallization from ethyl acetate/petroleum ether mixtures and chromatographic methods ensure high purity suitable for medicinal chemistry applications.

This comprehensive overview synthesizes diverse, authoritative sources to present a detailed, professional account of the preparation methods for this compound, including reaction conditions, synthetic routes, and analytical characterization. The data tables and research insights provide a robust foundation for both academic research and industrial synthesis planning.

Scientific Research Applications

Chemical Properties and Structure

The compound features an acetyl group and two methoxy groups attached to a phenyl ring, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is C13H16O5, with a molecular weight of 252.26 g/mol. The structural formula can be represented as follows:

Chemistry

(2-Acetyl-4,5-dimethoxyphenyl)acetic acid serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including oxidation and reduction processes, allowing for the formation of derivatives with potential applications in drug development.

Biology

Research indicates that this compound exhibits significant biological activities. It has been studied for its interactions with biomolecules, potentially influencing various biochemical pathways.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. A study showed that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as detailed in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.62 | Bactericidal |

| Escherichia coli | 62.5 | Bacteriostatic |

| Pseudomonas aeruginosa | 125 | Bacteriostatic |

| Candida albicans | 250 | Fungicidal |

- Cytotoxicity Studies : Cytotoxicity assays have shown that the compound can exhibit cytotoxic effects on cancer cell lines while promoting cell viability at lower concentrations. Results are summarized in Table 2.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 50 | 120 |

| HepG2 (Liver Cancer) | 100 | 80 |

Medicine

The compound is being investigated for its therapeutic properties, particularly in the development of new anticancer agents. Research indicates that it may induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at higher concentrations.

Antimicrobial Efficacy

A peer-reviewed study highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.

Anti-Cancer Properties

Research focused on the compound's effects on breast cancer cells (MDA-MB-231) found that it induced apoptosis and enhanced caspase-3 activity significantly at higher concentrations. This suggests potential for developing novel anticancer therapies.

Mechanistic Insights

Molecular docking studies have identified specific binding sites for this compound on target enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (2-Acetyl-4,5-dimethoxyphenyl)acetic acid with structurally analogous compounds, emphasizing substituent effects:

*Molecular formula derived from structural analysis due to absence of explicit data in evidence.

Substituent Effects on Reactivity and Bioactivity

- Acetyl vs. Halogen Substituents : The acetyl group in the target compound enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing hydrogen bonding in biological systems. In contrast, bromo or chloro substituents (e.g., in C₁₀H₁₀BrO₄ or C₉H₉ClO₃) increase electrophilicity, facilitating nucleophilic substitution reactions .

- Methoxy Group Positioning : Methoxy groups at positions 4 and 5 (target compound) vs. 2 and 5 (C₁₀H₁₁BrO₄) alter steric hindrance and electronic distribution, affecting receptor binding. For example, 4,5-dimethoxy substitution in the target compound may enhance interactions with serotonin receptors compared to 2,5-dimethoxy analogs .

- Amino Group Inclusion: Amino-substituted analogs (e.g., C₁₁H₁₃BrN₂O₄) exhibit distinct redox behavior and higher solubility in aqueous media, enabling applications in medicinal chemistry .

Biological Activity

(2-Acetyl-4,5-dimethoxyphenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, interactions with enzymes, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 238.24 g/mol

- CAS Number : 38210-84-3

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The acetyl and methoxy groups enhance its reactivity and binding affinity to enzymes and receptors. The compound may modulate biochemical pathways, affecting cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines demonstrated significant cytotoxic effects. For instance:

- NCI-60 Cancer Cell Lines Screening : The compound exhibited growth inhibition across multiple cancer types, including leukemia, lung, colon, and breast cancers. The growth inhibition percentage (GI%) varied among the cell lines, indicating selective activity against certain types.

| Cancer Type | GI% at 10 µM | Notes |

|---|---|---|

| Leukemia | 62% | Significant growth inhibition observed. |

| Lung | 34% | Moderate efficacy noted. |

| Colon | 45% | Selective activity against specific cell lines. |

| Breast | 50% | Promising results warrant further investigation. |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Inhibitory Potency : In vitro assays revealed that this compound exhibits subnanomolar activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC Value (nM) | Comments |

|---|---|---|

| AChE | 0.0352 | Potent inhibitor. |

| BChE | 0.0451 | Comparable potency to known inhibitors. |

Case Studies

-

Study on Antineoplastic Properties :

A study published in a peer-reviewed journal evaluated the antineoplastic properties of various derivatives of this compound. It was found that compounds with similar structural motifs exhibited enhanced binding to DNA, leading to increased cytotoxicity in cancer cells. -

Neuroprotective Effects :

Research indicated that the compound possesses neuroprotective properties in BV-2 microglial cells, reducing inflammation and oxidative stress markers at concentrations as low as 0.01 µM.

Q & A

Q. What are common synthetic routes for preparing (2-Acetyl-4,5-dimethoxyphenyl)acetic acid?

The compound is typically synthesized via bromination or hydroxylation of precursor phenylacetic acid derivatives. For example, bromination of 2-(3,4-dimethoxyphenyl)acetic acid with Br₂ in acetic acid yields 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid (82% yield), followed by reduction or functional group interconversion . Another method involves photostimulated reactions of iodinated precursors with carbanions in liquid ammonia, as demonstrated in benzazepinone synthesis . Key steps include regioselective halogenation and subsequent deprotection or coupling.

Q. What standard characterization techniques are used for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance:

- ¹H NMR (CDCl₃): Peaks at δ 3.76 (s, 2H, CH₂), 3.86 (s, 6H, OCH₃), and aromatic protons at δ 6.79–7.04 .

- HRMS : [M - H]⁻ calculated for C₁₀H₁₀O₄Br: 272.9768; observed: 272.9778 . Infrared (IR) spectroscopy also confirms carbonyl (C=O) and carboxylic acid (COOH) stretches (~1730 cm⁻¹ and ~3020 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yields in multi-step syntheses?

Optimizing stoichiometry, solvent choice, and temperature is critical. For example:

- Bromination : Excess Br₂ (1.1 eq.) in acetic acid at room temperature achieves >80% yield .

- Photostimulated reactions : Using NH₃(l) as a solvent enhances carbanion reactivity, while NH₄OAc in acetic acid facilitates ring closure .

- Purification : Recrystallization from EtOAc/petroleum ether minimizes impurities .

Q. How does substituent positioning influence reactivity in cross-coupling reactions?

The electron-donating methoxy groups at C4 and C5 enhance aromatic ring stability and direct electrophilic substitution to the ortho position. For example, bromination selectively occurs at C2 due to steric and electronic effects . In copper-catalyzed cross dehydrogenative coupling (CDC), the acetyl group at C2 acts as a directing group, enabling selective C–H functionalization for heterocycle synthesis (e.g., coumestans) .

Q. What role does this compound play in constructing biologically active heterocycles?

It serves as a precursor for benzazepinones (via photostimulated cyclization) and coumestans (via copper-catalyzed CDC) . The acetyl and methoxy groups stabilize intermediates during tandem reactions, enabling efficient ring formation. For example, coupling with 2'-hydroxyl-3-arylcoumarins yields coumestans with potential pharmacological activity .

Q. How can stability issues during storage be mitigated?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of methoxy and acetyl groups. Use amber vials to avoid photodegradation. Handle with nitrile gloves and avoid prolonged exposure to moisture, which may hydrolyze the acetyl group .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred. For example, HRMS-ESI can detect impurities down to 0.1% abundance, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar byproducts .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Compare experimental data with computational predictions (DFT calculations) or reference compounds. For instance, discrepancies in ¹³C NMR carbonyl shifts (δ 176.1 vs. 178.5) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Use deuterated solvents consistently and validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.